molecular formula C15H25N3O4 B5689904 N'-[(4,5-dimethoxy-2-nitrophenyl)methyl]-N'-ethyl-N,N-dimethylethane-1,2-diamine

N'-[(4,5-dimethoxy-2-nitrophenyl)methyl]-N'-ethyl-N,N-dimethylethane-1,2-diamine

Cat. No.: B5689904
M. Wt: 311.38 g/mol
InChI Key: XPBDRYZZKKTAMO-UHFFFAOYSA-N
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Description

N’-[(4,5-dimethoxy-2-nitrophenyl)methyl]-N’-ethyl-N,N-dimethylethane-1,2-diamine is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, dimethoxy substituents, and an ethyl-dimethylamine moiety

Properties

IUPAC Name

N'-[(4,5-dimethoxy-2-nitrophenyl)methyl]-N'-ethyl-N,N-dimethylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O4/c1-6-17(8-7-16(2)3)11-12-9-14(21-4)15(22-5)10-13(12)18(19)20/h9-10H,6-8,11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPBDRYZZKKTAMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN(C)C)CC1=CC(=C(C=C1[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(4,5-dimethoxy-2-nitrophenyl)methyl]-N’-ethyl-N,N-dimethylethane-1,2-diamine typically involves multiple steps, starting from readily available precursors. One common route involves the nitration of 4,5-dimethoxybenzyl alcohol to form 4,5-dimethoxy-2-nitrobenzyl alcohol . This intermediate is then subjected to a series of reactions, including alkylation and amination, to introduce the ethyl and dimethylamine groups .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification steps are also critical to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N’-[(4,5-dimethoxy-2-nitrophenyl)methyl]-N’-ethyl-N,N-dimethylethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and nucleophiles such as amines for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like methanol or acetone .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(4,5-dimethoxy-2-nitrophenyl)methyl]-N’-ethyl-N,N-dimethylethane-1,2-diamine involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the amine groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

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